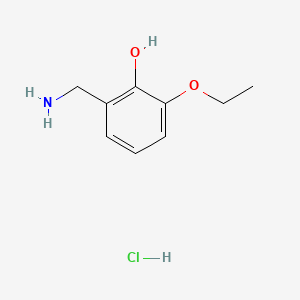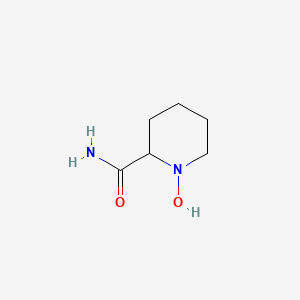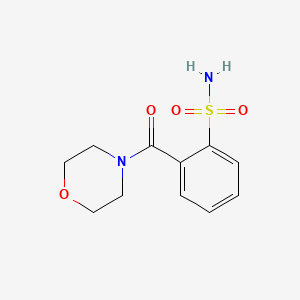
3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid is an organic compound that features a thiophene ring substituted with an amino group, a pyridinyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: This step often involves nitration followed by reduction to introduce the amino group at the desired position.
Attachment of the pyridinyl group: This can be done using cross-coupling reactions such as Suzuki-Miyaura coupling, where a pyridinyl boronic acid is coupled with a halogenated thiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and anhydrides are used for substitution reactions involving the amino group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Amides and sulfonamides.
Scientific Research Applications
3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino, pyridinyl, and carboxylic acid groups allows for multiple interactions with biological molecules, including hydrogen bonding, ionic interactions, and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(2-pyridinyl)-2-thiophenecarboxylic acid
- 3-Amino-5-(4-pyridinyl)-2-thiophenecarboxylic acid
- 3-Amino-5-(3-pyridinyl)-2-furancarboxylic acid
Uniqueness
3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid is unique due to the specific positioning of the pyridinyl group on the thiophene ring, which can influence its chemical reactivity and interactions with biological targets
Properties
CAS No. |
887247-29-2 |
|---|---|
Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
3-amino-5-pyridin-3-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-7-4-8(15-9(7)10(13)14)6-2-1-3-12-5-6/h1-5H,11H2,(H,13,14) |
InChI Key |
KDQOMQMSVBAIFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(S2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


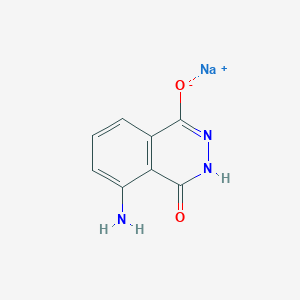
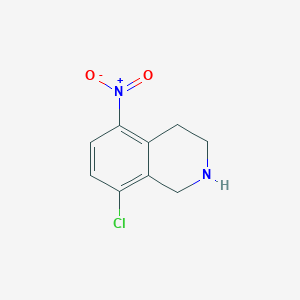
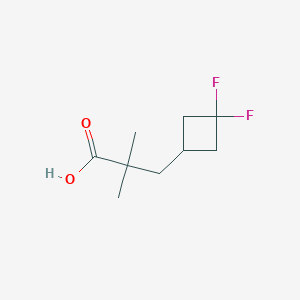

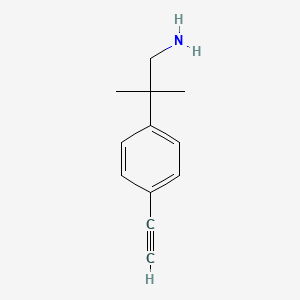
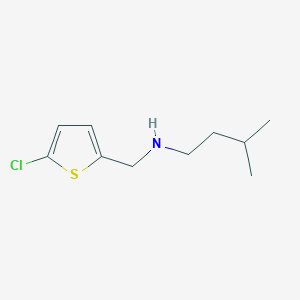
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B13519211.png)
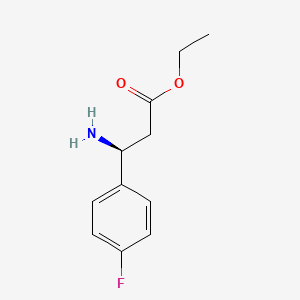
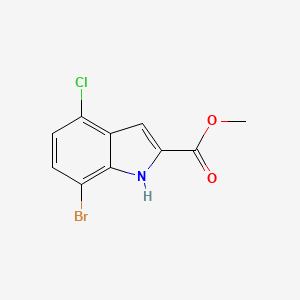
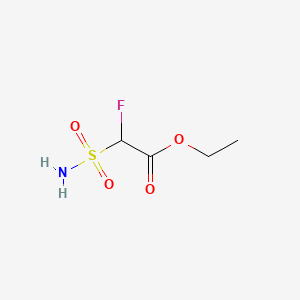
![1-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroethanone](/img/structure/B13519246.png)
